molecular formula C15H15NO2 B237328 11,15-Eicosadienoic acid CAS No. 133530-13-9

11,15-Eicosadienoic acid

Cat. No. B237328
CAS RN: 133530-13-9
M. Wt: 308.5 g/mol
InChI Key: AQMJFJSWRDZFFQ-QPHGKBKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11,15-Eicosadienoic acid (11,15-EDA) is a polyunsaturated fatty acid that belongs to the omega-6 family. It is found in high concentrations in the adipose tissue of mammals and is an important precursor for the synthesis of other bioactive lipids. This compound has been shown to have a variety of physiological effects, including anti-inflammatory and anti-proliferative properties.

Mechanism of Action

The mechanism of action of 11,15-Eicosadienoic acid is not fully understood, but it is thought to act through several pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of lipoxygenase (LOX), which is an enzyme involved in the production of leukotrienes, which are also pro-inflammatory. Additionally, this compound has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are transcription factors that regulate the expression of genes involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). It also inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, this compound has been shown to reduce blood pressure and improve lipid profiles by reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.

Advantages and Limitations for Lab Experiments

One advantage of using 11,15-Eicosadienoic acid in lab experiments is that it is a naturally occurring compound that can be synthesized from linoleic acid, which is widely available. It is also relatively stable and can be stored for long periods of time. However, one limitation is that it can be difficult to obtain pure this compound due to its low abundance in natural sources.

Future Directions

There are several future directions for research on 11,15-Eicosadienoic acid. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use in cancer therapy, either alone or in combination with other drugs. Finally, further research is needed to fully understand the mechanism of action of this compound and its effects on lipid metabolism and cardiovascular health.

Synthesis Methods

11,15-Eicosadienoic acid can be synthesized from linoleic acid, which is an essential fatty acid that cannot be synthesized by the body and must be obtained from the diet. Linoleic acid is converted to gamma-linolenic acid (GLA) by the enzyme delta-6-desaturase. GLA is then converted to dihomo-gamma-linolenic acid (DGLA) by the enzyme delta-5-desaturase. Finally, DGLA is converted to this compound by the enzyme delta-4-desaturase.

Scientific Research Applications

11,15-Eicosadienoic acid has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It also has anti-proliferative effects by inhibiting the growth of cancer cells. In addition, this compound has been shown to have beneficial effects on cardiovascular health by reducing blood pressure and improving lipid profiles.

properties

CAS RN

133530-13-9

Molecular Formula

C15H15NO2

Molecular Weight

308.5 g/mol

IUPAC Name

(11E,15E)-icosa-11,15-dienoic acid

InChI

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h5-6,9-10H,2-4,7-8,11-19H2,1H3,(H,21,22)/b6-5+,10-9+

InChI Key

AQMJFJSWRDZFFQ-QPHGKBKNSA-N

Isomeric SMILES

CCCC/C=C/CC/C=C/CCCCCCCCCC(=O)O

SMILES

CCCCC=CCCC=CCCCCCCCCCC(=O)O

Canonical SMILES

CCCCC=CCCC=CCCCCCCCCCC(=O)O

synonyms

11,15-eicosadienoic acid

Origin of Product

United States

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